molecular formula C19H27ClN2O3 B11990710 2-chloro-N-cyclododecyl-5-nitrobenzamide

2-chloro-N-cyclododecyl-5-nitrobenzamide

Cat. No.: B11990710
M. Wt: 366.9 g/mol
InChI Key: ASSOCCYUFUVRFN-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclododecyl-5-nitrobenzamide is a chemical compound with the molecular formula C19H27ClN2O3 and a molecular weight of 366.89 g/mol . This compound is characterized by the presence of a chloro group, a cyclododecyl group, and a nitrobenzamide moiety. It is primarily used in research settings and is known for its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-cyclododecyl-5-nitrobenzamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-N-cyclododecyl-5-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-cyclododecyl-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclododecyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules. The chloro group can participate in substitution reactions, potentially modifying the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-cyclododecyl-5-nitrobenzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27ClN2O3

Molecular Weight

366.9 g/mol

IUPAC Name

2-chloro-N-cyclododecyl-5-nitrobenzamide

InChI

InChI=1S/C19H27ClN2O3/c20-18-13-12-16(22(24)25)14-17(18)19(23)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h12-15H,1-11H2,(H,21,23)

InChI Key

ASSOCCYUFUVRFN-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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